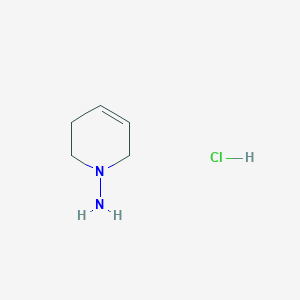

N-amino-1,2,3,6-tetrahydropyridine hydrochloride

Übersicht

Beschreibung

N-amino-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound with the chemical formula C5H11ClN2 It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes nitrogen atoms

Wirkmechanismus

Target of Action

The primary target of N-amino-1,2,3,6-tetrahydropyridine hydrochloride is acetylcholinesterase , an enzyme that plays a crucial role in neurotransmission . It also shows potential inhibitory activity against poly (ADP-ribose) polymerase-1 (PARP-1) .

Mode of Action

This compound interacts with its targets by reversibly inhibiting the activity of acetylcholinesterase . This inhibition is dose-dependent and follows a linear mixed-type inhibition .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting acetylcholinesterase, leading to an increase in the level of acetylcholine in the basal ganglia of the brain . This could potentially lead to cell dysfunction .

Pharmacokinetics

It’s known that the compound can enter the basal ganglia of the brain , suggesting it can cross the blood-brain barrier.

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in the level of acetylcholine in the basal ganglia of the brain . This could potentially lead to cell dysfunction . The compound’s action on PARP-1 could potentially have anticancer effects .

Biochemische Analyse

Biochemical Properties

N-amino-1,2,3,6-tetrahydropyridine hydrochloride can be metabolized into 1-methyl-4-phenylpyridinium (MPP+), which produces free radicals in the body, leading to oxidative stress . Therefore, MPP+ is often considered the active metabolite of this compound .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . In dopaminergic neurons, this compound blocks the mitochondrial complex I, leading to mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolism to MPP+, which then produces free radicals in the body, leading to oxidative stress . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways that produce free radicals, leading to oxidative stress . This involves interactions with enzymes or cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-amino-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the partial reduction of pyridinium salts. For example, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, to facilitate the synthesis of tetrahydropyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

N-amino-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into other tetrahydropyridine derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include borohydride reagents for reduction, and various oxidizing agents such as hydrogen peroxide for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-amino-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

N-amino-1,2,3,6-tetrahydropyridine hydrochloride can be compared with other similar compounds, such as:

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This compound is known for its neurotoxic effects and is used in research to model Parkinson’s disease.

2-iminopiperidine hydrochloride: Another tetrahydropyridine derivative used in the synthesis of heteroaromatic compounds.

Biologische Aktivität

N-amino-1,2,3,6-tetrahydropyridine hydrochloride is a compound with significant biological activity, particularly in the context of neuropharmacology and cellular metabolism. This article delves into its mechanisms of action, pharmacokinetics, and implications for therapeutic use, supported by relevant data tables and case studies.

Target Enzymes:

The primary biological target of this compound is acetylcholinesterase (AChE) . This enzyme is crucial for neurotransmission as it hydrolyzes acetylcholine in the synaptic cleft. The compound acts as a reversible inhibitor of AChE, leading to increased levels of acetylcholine in the brain's basal ganglia.

Biochemical Pathways:

Inhibition of AChE results in enhanced cholinergic signaling, which is vital for various cognitive functions and motor control. Additionally, this compound can be metabolized into 1-methyl-4-phenylpyridinium (MPP+) , a neurotoxic metabolite that induces oxidative stress by generating free radicals .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound can penetrate the blood-brain barrier effectively. This property allows it to exert its effects within the central nervous system (CNS), making it a candidate for treating neurodegenerative conditions such as Parkinson's disease .

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling: The compound modulates signaling pathways involved in neuronal survival and function.

- Gene Expression: It affects the expression levels of genes associated with oxidative stress responses and neuronal health.

- Metabolic Impact: By generating MPP+, it alters cellular metabolism and promotes oxidative damage .

Case Studies

Several studies have explored the biological effects of this compound:

- MPTP Model of Parkinson's Disease:

- Neuroprotective Studies:

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Acetylcholinesterase Inhibition | Increased acetylcholine levels enhance cholinergic signaling |

| MPTP Model Effects | Induces oxidative stress and motor deficits |

| Neuroprotection | Potential protective strategies against oxidative damage |

Eigenschaften

IUPAC Name |

3,6-dihydro-2H-pyridin-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c6-7-4-2-1-3-5-7;/h1-2H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCMIMLOFSGXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89715-32-2 | |

| Record name | 1,2,3,6-tetrahydropyridin-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.